![molecular formula C13H14FNO2 B174712 4-Fluoro-N-(BOC)indole CAS No. 129822-45-3](/img/structure/B174712.png)
4-Fluoro-N-(BOC)indole
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-(BOC)indole can be represented by the SMILES string FC1=C2C=CN(C(OC©©C)=O)C2=CC=C1 . The InChI representation is 1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
4-Fluoro-N-(BOC)indole is a solid . Its molecular weight is 235.25 . The CAS number is 129822-45-3 .Scientific Research Applications
Organic Synthesis
“4-Fluoro-N-(BOC)indole” is an important heterocycle in organic synthesis . It is used as a building block in the synthesis of various organic compounds . It is particularly useful in the functionalization of indoles .
Natural Products
Indole, the core structure of “4-Fluoro-N-(BOC)indole”, is a key component in many natural products . It is used in the synthesis of these products, contributing to their biological activity .
Drug Discovery
Indole-based compounds, like “4-Fluoro-N-(BOC)indole”, are frequently used in drug discovery . They are used in the development of drugs with a wide spectrum of applications, such as antiviral, anti-inflammatory, antihypertensive, and anticancer drugs .
Dye Industry
Indole-based compounds are also used in the dye industry . The indole structure contributes to the color and stability of many dyes .
Materials Science
In materials science, indole-based compounds are used in the development of new materials . Their unique chemical properties make them useful in this field .
Agriculture
Indole-based compounds are used in agriculture, particularly in the development of new pesticides and fertilizers . Their biological activity makes them effective in these applications .
Transition-Metal-Catalyzed Functionalization
“4-Fluoro-N-(BOC)indole” can be used in transition-metal-catalyzed functionalization . This includes C–H functionalization at various positions on the indole ring .
Transition-Metal-Free Functionalization
In addition to transition-metal-catalyzed functionalization, “4-Fluoro-N-(BOC)indole” can also be used in transition-metal-free functionalization . This provides an alternative method for modifying the indole structure .
Safety and Hazards
4-Fluoro-N-(BOC)indole is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-fluoroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVFAXLKBJQDMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563251 |
Source
|
Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(BOC)indole | |
CAS RN |
129822-45-3 |
Source
|
Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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